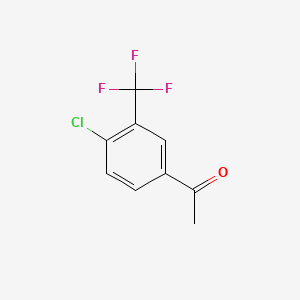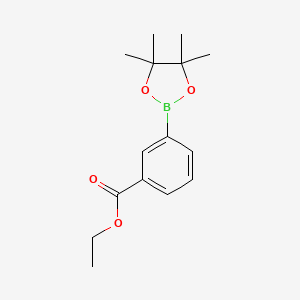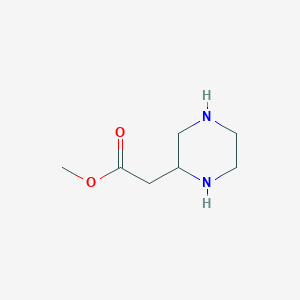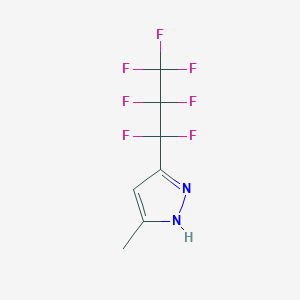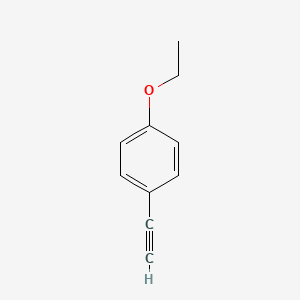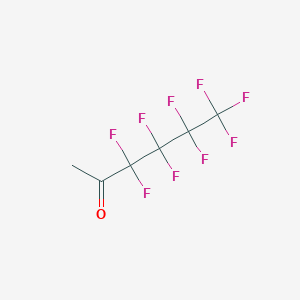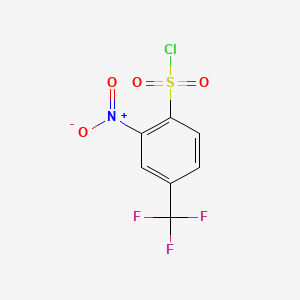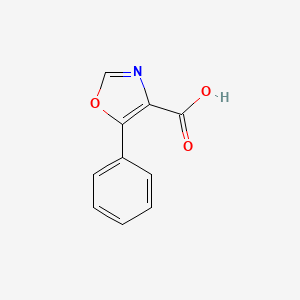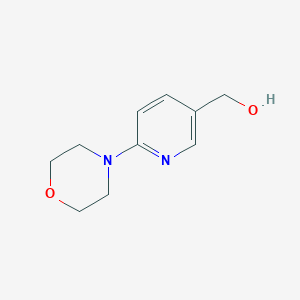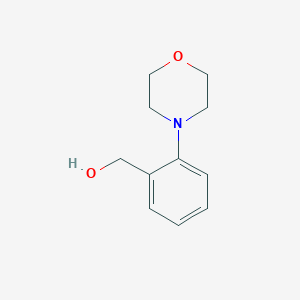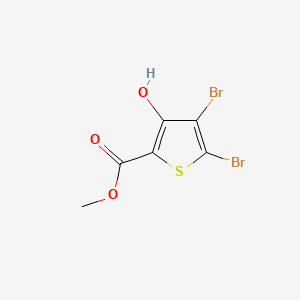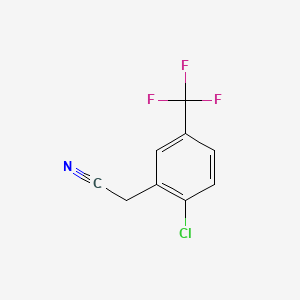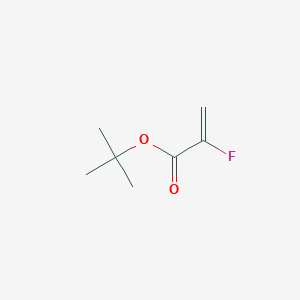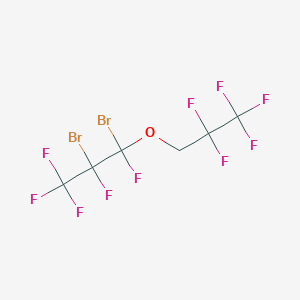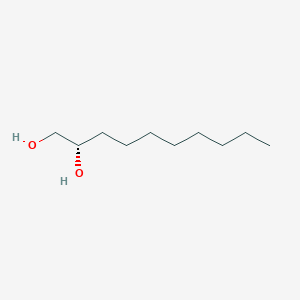
(S)-1,2-Decanediol
Übersicht
Beschreibung
Synthesis Analysis
Discuss the methods used to synthesize the compound. This could involve a variety of chemical reactions and processes. You can find this information in chemistry journals or databases .Molecular Structure Analysis
Explain the molecular structure of the compound. This includes the arrangement of atoms, the types of bonds between them, and the compound’s shape .Chemical Reactions Analysis
Describe the chemical reactions the compound undergoes. This includes its reactivity with other substances, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
Discuss the physical and chemical properties of the compound. This includes its melting and boiling points, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antioxidant Properties
(S)-1,2-Decanediol has demonstrated potential in anti-inflammatory and antioxidant applications. A study by Di Caprio et al. (2019) evaluated its effects on lipopolysaccharide-stimulated keratinocytes. They found that (S)-1,2-Decanediol increased cell viability, decreased the release of inflammatory mediators (IL-8, TNF-α, and IL-1β), and limited the depletion of cellular antioxidants (GSH and NADPH). This indicates potential cytoprotective activity and effectiveness in managing bacterial-induced or aggravated skin conditions (Di Caprio et al., 2019).
Thermochemical Properties
A thermochemical study of 1,10-decanediol, a related compound, was performed using adiabatic calorimetry and thermoanalytical techniques by Li et al. (1999). They determined the low-temperature heat capacities and observed a solid-liquid phase transition, providing insights into its thermal behavior, which is relevant for scientific and industrial applications (Li et al., 1999).
Metabolic Engineering
Metabolic engineering has been employed to produce enantiomerically pure forms of 1,2-Propanediol, which is structurally similar to (S)-1,2-Decanediol. Altaras and Cameron (1999) reported the production of R-1,2-Propanediol from glucose in Escherichia coli, which could imply similar potential for (S)-1,2-Decanediol in biotechnological applications (Altaras & Cameron, 1999).
Agricultural Applications
In agriculture, derivatives like 1,9-decanediol have been identified as biological nitrification inhibitors (BNIs). Lu et al. (2019) studied the effects of 1,9-decanediol on nitrification and ammonia oxidizers in agricultural soils, demonstrating its potential in enhancing soil health and reducing nitrogen losses (Lu et al., 2019).
Biotechnological Production
The biotechnological production of compounds like 1,2-Propanediol through engineered Escherichia coli, as reported by Niu et al. (2018), indicates the feasibility of producing similar compounds, such as (S)-1,2-Decanediol, using microbial fermentation processes. They achieved high titersand optical purities of the product, highlighting the potential for similar approaches in producing (S)-1,2-Decanediol (Niu et al., 2018).
Genetic Engineering for Production
Genetically engineered microorganisms have been developed for efficient biosynthesis of compounds like 1,3-Propanediol, as explored by Yang et al. (2018). This research underscores the potential for similar genetic engineering approaches to be applied to the production of (S)-1,2-Decanediol, enhancing yield and overcoming production barriers (Yang et al., 2018).
Lactococcus lactis Engineering
Research by Sato et al. (2021) on the production of R- and S-1,2-propanediol in engineered Lactococcus lactis demonstrates the utility of modifying lactic acid bacteria for the production of diols. Such techniques could potentially be adapted for the production of (S)-1,2-Decanediol, offering a novel microbial production method (Sato et al., 2021).
Biodegradable Polymer Production
Ryabenkova et al. (2013) studied the oxidation of 1,2-propanediol to lactic acid using gold-based catalysts under mild conditions. Their findings suggest a pathway for converting (S)-1,2-Decanediol into valuable chemicals for the production of biodegradable polymers, highlighting its potential in sustainable materials production (Ryabenkova et al., 2013).
Microbial Production and Applications
Saxena et al. (2010) provide a comprehensive review of the microbial production and applications of 1,2-propanediol, a compound structurally related to (S)-1,2-Decanediol. This review highlights the potential of microbial production processes and the broad range of industrial applications for such diols (Saxena et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Discuss potential future research directions or applications for the compound. This could involve new synthesis methods, uses in industry or medicine, or environmental implications .
For a more detailed analysis, you can search for relevant papers on databases like Google Scholar or Connected Papers . Remember to critically analyze the information you find and ensure it’s from a reliable source. Also, adhere to the formatting requirements specified, such as using paragraph format with a subheading for each section.
Eigenschaften
IUPAC Name |
(2S)-decane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369963 | |
| Record name | (S)-1,2-DECANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Decanediol | |
CAS RN |
84276-14-2 | |
| Record name | (S)-1,2-DECANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

